(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a synthetic compound known for its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzo[c]chromen core and a sulfonylamino pentanoate side chain. It has been studied for its various biochemical and physiological effects, particularly in the fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves multiple steps. The initial step typically involves the formation of the benzo[c]chromen core through a cyclization reaction. This is followed by the introduction of the sulfonylamino pentanoate side chain via a series of substitution and coupling reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is studied for its potential effects on cellular processes. It has been shown to interact with various cellular receptors and enzymes, influencing cell signaling and metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and neuroprotective effects. It may also have potential as an anti-cancer agent, given its ability to modulate cell growth and apoptosis.
Industry
In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications, including drug formulation and material science.
Mechanism of Action
The mechanism of action of (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets, such as receptors and enzymes. It binds to these targets, modulating their activity and triggering various signaling pathways. For example, it may inhibit pro-inflammatory cytokine production and promote anti-inflammatory cytokine production, contributing to its anti-inflammatory effects. Additionally, its antioxidant properties may protect cells from oxidative stress, while its ability to modulate apoptosis may contribute to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: This compound is used in early discovery research and has a similar benzo[c]chromen core.
Uniqueness
What sets (4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate apart is its unique combination of a benzo[c]chromen core and a sulfonylamino pentanoate side chain. This structure confers distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H31NO6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C27H31NO6S/c1-5-17(3)24(28-35(31,32)19-12-10-16(2)11-13-19)27(30)33-23-15-14-21-20-8-6-7-9-22(20)26(29)34-25(21)18(23)4/h10-15,17,24,28H,5-9H2,1-4H3/t17-,24+/m1/s1 |
InChI Key |
FTVOPBJHRUNGHM-OSPHWJPCSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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